Cas no 858823-11-7 (4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione)

4-(Aminomethyl)-4-hydroxy-1λ⁶-thiane-1,1-dione is a sulfur-containing organic compound featuring both amino and hydroxyl functional groups on a thiane backbone. Its unique structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules. The presence of the sulfone group enhances stability and reactivity, while the aminomethyl and hydroxyl substituents offer sites for further functionalization. This compound is valued for its potential in medicinal chemistry, where it may serve as a precursor for drug candidates targeting neurological or metabolic disorders. Its balanced polarity and solubility profile facilitate purification and handling in synthetic applications.
4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione structure
858823-11-7 structure
Product name:4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione
CAS No:858823-11-7
MF:C6H13NO3S
Molecular Weight:179.237320661545
MDL:MFCD16045747
CID:5232638
PubChem ID:53536954

4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione 化学的及び物理的性質

名前と識別子

    • 4-(aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
    • 4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione
    • MDL: MFCD16045747
    • インチ: 1S/C6H13NO3S/c7-5-6(8)1-3-11(9,10)4-2-6/h8H,1-5,7H2
    • InChIKey: GLNUGNWFUYANAX-UHFFFAOYSA-N
    • SMILES: C1S(=O)(=O)CCC(CN)(O)C1

計算された属性

  • 精确分子量: 179.062
  • 同位素质量: 179.062
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.8A^2

4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00736502-1g
4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
858823-11-7 98%
1g
¥4419.0 2024-04-18
Enamine
EN300-84303-0.1g
4-(aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione
858823-11-7 95%
0.1g
$342.0 2024-05-21
Enamine
EN300-84303-5.0g
4-(aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione
858823-11-7 95%
5.0g
$2858.0 2024-05-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11299-500MG
4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione
858823-11-7 95%
500MG
¥ 2,864.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11299-250MG
4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione
858823-11-7 95%
250MG
¥ 1,716.00 2023-04-13
Enamine
EN300-84303-10g
4-(aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione
858823-11-7 95%
10g
$4236.0 2023-09-02
Enamine
EN300-84303-1g
4-(aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione
858823-11-7 95%
1g
$986.0 2023-09-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11299-250mg
4-(aminomethyl)-4-hydroxy-1λ⁶-thiane-1,1-dione
858823-11-7 95%
250mg
¥1872.0 2024-04-16
A2B Chem LLC
AV72590-50mg
4-(aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
858823-11-7 95%
50mg
$470.00 2024-04-19
A2B Chem LLC
AV72590-100mg
4-(aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
858823-11-7 95%
100mg
$603.00 2024-04-19

4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione 関連文献

4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dioneに関する追加情報

4-(Aminomethyl)-4-Hydroxy-1λ?-Thiane-1,1-Dione: A Comprehensive Overview

4-(Aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione, commonly referred to by its CAS number 858823-11-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiane diones, which are sulfur-containing heterocyclic compounds with a unique structure that imparts diverse chemical and biological properties. The molecule consists of a thiane ring (a four-membered ring containing sulfur) fused with two ketone groups, along with an aminoethyl and hydroxyl substituent. These functional groups contribute to its versatility in various chemical reactions and applications.

The synthesis of 4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione typically involves multi-step reactions, often starting from simpler sulfur-containing precursors. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. Such approaches are particularly valuable in drug discovery and development, where rapid synthesis is crucial for screening potential bioactive compounds.

One of the most notable applications of this compound is in the field of pharmacology. The presence of an amino group and a hydroxyl group makes it an excellent candidate for further functionalization, such as the introduction of bioisosteric replacements or the formation of bioconjugates. These modifications can enhance the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Recent studies have demonstrated that derivatives of 4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione exhibit promising activity against various disease targets, including cancer and neurodegenerative disorders.

In addition to its pharmacological applications, this compound has found utility in materials science. The sulfur atom in the thiane ring contributes to its thermal stability and mechanical properties, making it a potential candidate for use in advanced materials such as polymers or nanocomposites. Researchers have investigated its ability to act as a building block for constructing supramolecular assemblies or stimuli-responsive materials. These applications highlight the compound's potential beyond traditional pharmaceutical uses.

The study of 4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione has also advanced our understanding of sulfur-containing heterocycles in organic chemistry. Its reactivity towards nucleophilic and electrophilic attacks has been extensively studied, providing insights into the design of novel synthetic pathways. For example, recent work has focused on its role as a chiral auxiliary in asymmetric synthesis, enabling the construction of enantiomerically enriched compounds with high efficiency.

From an analytical standpoint, the characterization of this compound has benefited from modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have allowed for precise determination of its molecular structure and purity. Furthermore, computational chemistry tools have been employed to predict its electronic properties and reactivity under various conditions.

In conclusion, 4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione (CAS No: 858823-11-7) is a multifaceted compound with applications spanning organic synthesis, pharmacology, and materials science. Its unique structure and functional groups make it a valuable building block for developing novel compounds with diverse biological activities. As research continues to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:858823-11-7)4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione
A1056091
Purity:99%
はかる:1g
Price ($):550.0